molecular formula C11H15NO3 B14773673 methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Cat. No.: B14773673
M. Wt: 209.24 g/mol
InChI Key: CDNYZDRBTKSWPO-UHFFFAOYSA-N
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Description

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a chiral carbamate derivative that serves as a valuable intermediate in medicinal chemistry and pharmacological research. This compound features a phenylalkylaminoalcohol scaffold, a structure recognized for its relevance to central nervous system activity . The carbamate functional group is a key pharmacophore found in several bioactive molecules, including pseudo-irreversible inhibitors of cholinesterases like butyrylcholinesterase (BChE) . Inhibiting BChE is a significant therapeutic strategy for conditions like Alzheimer's disease, as it helps regulate acetylcholine levels in the brain . Furthermore, the structural motif of substituted phenylalanine is explored in the development of novel antiviral agents, particularly as dimerized inhibitors targeting the HIV-1 capsid protein . The compound's mechanism of action, when investigated in related structures, often involves targeted carbamylation of serine residues in enzymatic active sites or specific interactions with viral proteins to disrupt their function . Researchers utilize this building block to develop and study potential therapeutics for neurodegenerative diseases and viral infections. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C11H15NO3/c1-15-11(14)12-10(8-13)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)

InChI Key

CDNYZDRBTKSWPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate typically involves the reaction of methyl carbamate with 1-hydroxy-3-phenylpropan-2-ylamine. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate with structurally related carbamates:

Compound Name Substituents Molecular Weight* Source/Application Key Properties Reference
This compound Methyl ester, hydroxy-propanolamine ~223.3 g/mol Synthetic (inferred) Polar due to -OH; moderate stability
tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate tert-butyl ester ~265.3 g/mol Natural (fungal metabolite) Increased steric bulk; lower solubility
Methyl (3-hydroxyphenyl)carbamate Methyl ester, 3-hydroxy-phenyl ~167.2 g/mol Synthetic/Industrial Phenolic -OH enhances acidity
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) Isopropyl ester, 3-chloro-phenyl ~213.7 g/mol Pesticide (sprout inhibitor) Lipophilic; hydrolytically stable

*Molecular weights calculated based on structural formulas.

Key Differences and Implications

  • Ester Group Variation :

    • The methyl ester in the target compound likely improves solubility in polar solvents compared to the tert-butyl analog, which has higher hydrophobicity . However, methyl esters are generally less stable than tert-butyl esters under acidic or basic conditions.
    • Chlorpropham () demonstrates how halogenation (3-chloro substituent) and isopropyl esterification enhance pesticidal activity and environmental persistence .
  • In contrast, methyl (3-hydroxyphenyl)carbamate () has a phenolic -OH, which increases acidity (pKa ~10) and redox activity .
  • Synthetic vs.

Biological Activity

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a chemical compound that has garnered interest in the fields of medicinal and synthetic chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group, which is significant in various biological applications. The presence of a hydroxy group attached to a phenylpropan-2-yl moiety contributes to its unique reactivity patterns and biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially altering their activities. This interaction suggests its role in biochemical pathways relevant to disease mechanisms.
  • Receptor Binding : Studies have focused on its binding affinities to various biological targets, which are crucial for understanding its pharmacodynamics.
  • Therapeutic Applications : There is ongoing research into its potential therapeutic applications, particularly in treating neurological disorders and other conditions.

The mechanisms through which this compound exerts its effects are still being elucidated. Preliminary studies suggest that it may modulate enzyme activity and influence receptor interactions, leading to altered physiological responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzymatic activities in biochemical pathways
Receptor BindingAffinity for multiple biological receptors
Therapeutic PotentialPotential use in neurological disorders

Study 1: Enzyme Interaction

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound significantly inhibited the activity of specific enzymes involved in neurotransmitter metabolism. This inhibition suggests potential applications in treating conditions like depression and anxiety disorders.

Study 2: Antimicrobial Activity

Another investigation assessed the compound's antimicrobial properties against various bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Research Findings

Recent studies have provided insights into the structure–activity relationship (SAR) of this compound. The presence of the hydroxy group and the phenyl ring appears to enhance its biological activity by improving hydrophobic interactions with target proteins.

Table 2: Structure–Activity Relationship Insights

Structural FeatureImpact on ActivityReference
Hydroxy GroupEnhances binding affinity to receptors
Phenyl RingImproves hydrophobic interactions
Carbamate GroupContributes to enzyme modulation

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Methodological Answer :
  • ANOVA : Apply for multi-group comparisons (e.g., toxicity assays across cell lines). Use post-hoc tests (Tukey’s HSD) for significance .
  • Nonlinear Regression : Fit dose-response curves (e.g., log[inhibitor] vs. response) using GraphPad Prism to calculate IC50_{50} values .

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